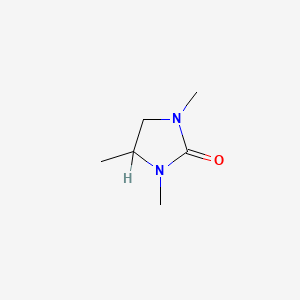

2-Imidazolidinone, 1,3,4-trimethyl-

Description

Significance of the Imidazolidinone Core in Chemical Research

The imidazolidinone ring system is a privileged scaffold in medicinal chemistry, forming the central framework of several approved drugs. researchgate.netacs.org Its significance also extends to its role as a chiral auxiliary, guiding the stereochemical outcome of asymmetric transformations. nih.gov The structural rigidity and the presence of hydrogen bond donors and acceptors make the imidazolidinone core an attractive feature for designing molecules with specific biological targets. Furthermore, the synthetic accessibility and the potential for diverse functionalization at the nitrogen atoms have cemented its importance in the development of new chemical entities. mdpi.com

Overview of N-Substituted Imidazolidinones in Synthetic Chemistry

The substitution at the nitrogen atoms of the imidazolidinone ring profoundly influences its physical, chemical, and biological properties. N-substituted imidazolidinones are a broad class of compounds with a wide range of applications. For instance, 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) is a high-boiling, polar aprotic solvent that is often used as a less toxic substitute for hexamethylphosphoramide (B148902) (HMPA). organic-chemistry.org

The synthesis of N-substituted imidazolidinones can be achieved through various strategies. A common approach involves the cyclization of N,N'-disubstituted ethylenediamines with a carbonyl source like phosgene (B1210022) or its equivalents. organic-chemistry.org Other methods include the intramolecular cyclization of urea (B33335) derivatives and the modification of the parent 2-imidazolidinone through alkylation or other functionalization reactions. msu.eduorganic-chemistry.org The reactivity of the nitrogen atoms allows for the introduction of a wide variety of substituents, leading to a vast chemical space of imidazolidinone derivatives with tailored properties for specific applications in catalysis, materials science, and drug discovery. mdpi.comyoutube.com

Structure

3D Structure

Properties

IUPAC Name |

1,3,4-trimethylimidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5-4-7(2)6(9)8(5)3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNFHWKVZWAKEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)N1C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80946891 | |

| Record name | Dimethylpropyleneurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24044-24-4 | |

| Record name | 2-Imidazolidinone, 1,3,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024044244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylpropyleneurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Mechanistic Investigations Involving the Imidazolidinone Scaffold

Mechanism of Imidazolidinone Ring Formation

The formation of the 2-imidazolidinone ring, a cyclic urea (B33335) derivative, can be achieved through various synthetic routes. The "urea method," which involves the reaction of a diamine with urea or a urea derivative, is a common and direct approach. The mechanism of this reaction, particularly for the synthesis of N,N'-disubstituted 2-imidazolidinones like 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), a close structural analog of the title compound, has been elucidated through detailed computational studies.

Nucleophilic Cyclization Pathways (e.g., Urea Method)

The synthesis of 2-imidazolidinones from 1,2-diamines and a carbonylating agent, such as phosgene (B1210022) or its equivalents, proceeds via a nucleophilic cyclization pathway. nih.gov In the urea method for synthesizing 1,3-dimethyl-2-imidazolidinone (DMI), the reaction between N,N'-dimethylethylenediamine (DMEDA) and urea is proposed to occur in two main stages, both involving the removal of an ammonia (B1221849) molecule. nih.gov

The initial step involves the nucleophilic attack of one of the amino groups of DMEDA on the carbonyl carbon of urea. This is followed by the elimination of an ammonia molecule to form an open-chain urea intermediate, CH₃NHC₂H₄N(CH₃)CONH₂. nih.gov The subsequent and final step is an intramolecular nucleophilic cyclization where the second amino group of the intermediate attacks the carbonyl carbon, leading to the formation of the five-membered imidazolidinone ring and the elimination of a second molecule of ammonia. nih.gov

Acid-catalyzed intramolecular cyclization of N-(2,2-dialkoxyethyl) ureas represents another pathway. The reaction initiates with the formation of an oxonium cation, which then undergoes intramolecular cyclization to yield a 5-methoxyimidazolidin-2-one intermediate. nih.gov

Role of Proton Exchange Bridges in Cyclization Kinetics

Computational studies on the synthesis of DMI have highlighted the significant role of water molecules in the cyclization kinetics, acting as proton exchange bridges. nih.gov The direct transfer of a proton from the nitrogen atom of the diamine to the urea molecule is kinetically unfavorable due to the large distance. Water molecules can facilitate this proton migration by forming a bridge, thereby shortening the transfer distance and significantly lowering the activation energy of the reaction. nih.gov This catalytic effect of water dramatically improves the kinetics of both ammonia elimination steps in the cyclization process. nih.gov In base-catalyzed intramolecular hydroamidation of propargylic ureas, the deprotonation of the urea is a key step, and the strength of the base has been shown to correlate with the reaction's efficiency. acs.org

Analysis of Intermediate States and Transition Barriers

Density Functional Theory (DFT) calculations have provided valuable insights into the energetics of the imidazolidinone ring formation. For the uncatalyzed reaction between DMEDA and urea, the activation barriers for the two ammonia elimination steps are calculated to be quite high, in the order of ~50 kcal/mol. nih.gov However, when water molecules participate as catalysts, these barriers are substantially reduced to approximately 30 kcal/mol, indicating a significant catalytic effect. nih.gov

Table 1: Calculated Activation Barriers for DMI Synthesis via Urea Method

| Reaction Step | Uncatalyzed Activation Barrier (kcal/mol) | Water-Catalyzed Activation Barrier (kcal/mol) |

| First NH₃ Elimination | ~50 | ~30 |

| Second NH₃ Elimination (Cyclization) | ~50 | ~30 |

Data sourced from computational studies on the synthesis of 1,3-dimethyl-2-imidazolidinone. nih.gov

Competing Side Reactions and Steric Inhibition

During the synthesis of 1,3-dimethyl-2-imidazolidinone, several side reactions are possible. However, these are generally inhibited by steric hindrance. nih.gov The DFT calculations show that the activation barriers for these potential side reactions are significantly higher than those for the desired cyclization reaction, even when catalyzed by water. nih.gov This steric inhibition ensures that the formation of the five-membered ring is the predominant reaction pathway, leading to a high yield of the desired product. In the palladium-catalyzed carboamination of N-allylureas, competing base-mediated side reactions, such as isomerization of the allyl group, have been observed, particularly with N3-alkyl substituted ureas. nih.gov

Isocyanate Intermediates in Cyclic Urea Formation

Isocyanates are versatile intermediates in the synthesis of both linear and cyclic ureas. acs.orgmdpi.com They readily react with amines to form urea linkages. oup.com While the direct urea method described above proceeds through an open-chain urea intermediate, other synthetic strategies for cyclic ureas explicitly involve isocyanate intermediates. For instance, the reaction of a diamine with phosgene or a phosgene equivalent generates an isocyanate in situ, which then undergoes intramolecular cyclization. wikipedia.org Furthermore, isocyanates can be generated from various precursors, such as acyl azides via the Curtius rearrangement, and then be trapped by an amine to form a urea, which can subsequently cyclize. acs.org The reaction of N-allylureas, prepared from allylic amines and isocyanates, can lead to imidazolidin-2-ones through palladium-catalyzed reactions. nih.govorganic-chemistry.org

Mechanisms in Imidazolidinone-Catalyzed Transformations

While 1,3,4-trimethyl-2-imidazolidinone itself is not a widely reported catalyst, the imidazolidinone scaffold is a cornerstone of organocatalysis, particularly the 4-imidazolidinone derivatives introduced by MacMillan. These catalysts operate through the formation of a key intermediate, an iminium ion, with α,β-unsaturated aldehydes and ketones. wikipedia.org This activation mode lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it more susceptible to nucleophilic attack. wikipedia.org

The catalytic cycle typically begins with the condensation of the secondary amine of the imidazolidinone catalyst with a carbonyl compound to form an iminium ion. This iminium ion is the active catalytic species that engages in the main reaction, for example, a Diels-Alder reaction or a Michael addition. After the reaction, the catalyst is regenerated through hydrolysis of the iminium ion. unibo.it

Cyclic ureas have also been employed as catalysts in other transformations. For example, a silica-immobilized cyclic urea has been shown to be a highly effective catalyst for the hydrosilylation of carboxylic acids to alcohols. acs.org Mechanistic studies, supported by DFT calculations, suggest a synergistic effect between the immobilized urea and silanol (B1196071) groups on the silica (B1680970) surface. The urea moiety is proposed to activate the hydrosilane, while the silanol group activates the silyl (B83357) ester intermediate, facilitating an efficient hydride transfer. acs.org

Iminium Ion Catalysis via Activated Aldehydes

A principal activation mode employed by secondary amine catalysts, such as those bearing the imidazolidinone scaffold, is iminium ion catalysis. This strategy is particularly effective for the activation of α,β-unsaturated aldehydes toward nucleophilic attack. The process involves the reversible condensation of the catalyst with an aldehyde to form a highly reactive iminium ion, which lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, thereby accelerating the reaction. researchgate.netcore.ac.ukias.ac.in This activation principle has been successfully applied to a wide array of chemical transformations, including cycloadditions, conjugate additions, and Friedel-Crafts alkylations. ias.ac.innih.gov

The general mechanism is as follows:

Nucleophilic Attack: The secondary amine of the imidazolidinone attacks the aldehyde's carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a neutral carbinolamine.

Protonation: The carbinolamine's hydroxyl group is protonated by an acid catalyst.

Dehydration: The resulting intermediate loses a molecule of water to form the electrophilic iminium ion.

In asymmetric catalysis, the chiral structure of the imidazolidinone catalyst is paramount for controlling the stereochemical outcome of the reaction. Chiral imidazolidinones, such as the widely used MacMillan catalysts, are synthesized from enantiopure amino acids, embedding stereochemical information into the catalyst's backbone. researchgate.netias.ac.in

This stereocontrol is typically achieved through steric hindrance. The bulky substituents on the chiral imidazolidinone ring effectively shield one of the two faces of the planar iminium ion intermediate. caltech.edu For instance, in the Diels-Alder reaction, a model proposed for a catalyst bearing a benzyl (B1604629) group suggests that the benzyl substituent stacks over one face of the iminium ion, presumably due to a stabilizing π-stacking interaction between the electron-rich aromatic ring and the electron-poor iminium cation. caltech.edu This conformation forces the incoming diene to approach from the less sterically hindered face, leading to the preferential formation of one enantiomer of the product. ias.ac.incaltech.edu The ability of the catalyst's chiral architecture to dictate the trajectory of the incoming nucleophile is fundamental to achieving high levels of enantioselectivity. acs.org

The geometry of the iminium ion intermediate can exist as different isomers, primarily the E and Z isomers around the C=N and C=C bonds. The relative stability and reactivity of these isomers can lead to kinetic or thermodynamic product distributions. nsf.gov Under certain conditions, it is possible to selectively form either the kinetic or the thermodynamic product by carefully tuning the reaction parameters, such as temperature and the nature of the acid catalyst. researchgate.net

For example, in Pictet-Spengler cyclizations involving iminium ions, using a strong acid at low temperatures (e.g., HCl at -78 °C) can favor the formation of the kinetic product. researchgate.net Conversely, employing a different acid at elevated temperatures (e.g., trifluoroacetic acid at 70 °C) can allow the system to equilibrate and yield the more stable thermodynamic product. researchgate.net Recent investigations using photoisomerization techniques have also enabled the observation of high-energy (E,Z) and (Z,Z) configured iminium ion intermediates, which are typically below the detection limit under standard thermal conditions. nsf.gov The ability to access and control these different isomeric states is crucial for expanding the synthetic utility and selectivity of iminium ion catalysis. researchgate.netnsf.gov

Computational Elucidation of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate reaction pathways of imidazolidinone-catalyzed reactions. researchgate.netnsf.gov These studies provide detailed insights into transition state geometries, reaction energy barriers, and the subtle interactions that govern selectivity, which are often difficult to probe experimentally. nih.govpku.edu.cn

Computational models have been instrumental in refining the understanding of facial selectivity in cycloaddition reactions. While early models emphasized steric blocking by catalyst substituents as the primary source of stereocontrol, DFT calculations have revealed a more nuanced picture. caltech.edu For certain imidazolidinone-catalyzed (4+3) cycloadditions, computations have shown that the reaction can proceed with a facial selectivity opposite to that predicted by simple steric models. nih.govnsf.gov

In these cases, the selectivity is not a direct result of the catalyst's bulky groups blocking the approach of the dienophile. Instead, the chiral information is relayed through the substrate itself. The analysis of transition state energies shows that the preference for attack on a specific face is determined by more subtle electronic and steric interactions within the transition state structure. nsf.govnih.gov For example, in the cycloaddition of siloxy pentadienals, the OSiMe₃ group on the substrate plays a key role in relaying the chiral information from the catalyst to the reaction site, which is too remote for direct steric shielding. nsf.gov

DFT calculations have highlighted the importance of the catalyst's conformational flexibility during the reaction. The ability of the catalyst to reorganize its conformation in the transition state can be a decisive factor in determining the reaction's energy barrier and, consequently, its stereochemical outcome. nih.gov

A clear example is found in the computational analysis of a (4+3) cycloaddition, where the enantioselectivity is governed by the conformational behavior of the catalyst's benzyl group. researchgate.netnih.gov To avoid unfavorable steric interactions with the substrate's silyl group in the transition state, the benzyl group undergoes a conformational reorganization. This reorganization is different for the two possible pathways (attack from the top or bottom face of the iminium ion). The resulting difference in the activation barriers for the two pathways is what ultimately dictates the facial selectivity of the reaction. nih.gov This demonstrates that dynamic conformational effects, rather than a static blocking model, are critical for a complete understanding of stereoselectivity in these catalytic systems.

Asynchronous Mechanism Hypotheses

In the study of chemical reactions involving the 1,3,4-trimethyl-2-imidazolidinone scaffold, hypotheses regarding asynchronous mechanisms have been put forward. An asynchronous reaction pathway is characterized by the non-simultaneous formation and breaking of chemical bonds. Theoretical studies, such as those employing density functional theory (DFT), have been instrumental in exploring these mechanistic pathways.

For instance, in the synthesis of related imidazolidinone structures, such as 1,3-dimethyl-2-imidazolidinone (DMI), from the reaction of a substituted ethylenediamine (B42938) with a carbonyl source, the cyclization process is a key step. nih.gov Computational models suggest that the nucleophilic attack of one nitrogen atom on the carbonyl carbon, followed by the elimination of a small molecule like ammonia or water, does not necessarily occur in a fully concerted manner. nih.gov The presence of substituents on the ethylenediamine backbone, such as the methyl group at the 4-position in 1,3,4-trimethyl-2-imidazolidinone, can introduce steric and electronic effects that further favor an asynchronous pathway. These substituents can influence the stability of intermediates and transition states, leading to a stepwise process with distinct energy barriers for each bond formation and cleavage event.

Research on the synthesis of imidazolidin-2-ones through methods like the diamination of olefins has also pointed towards asynchronous steps. mdpi.com Metal-catalyzed processes, for example, may proceed through intermediates where the two new carbon-nitrogen bonds are formed at different rates.

Ligand Electronic Effects in Catalysis

The electronic properties of the 1,3,4-trimethyl-2-imidazolidinone structure, when it or its derivatives act as ligands in a catalytic system, are of significant interest. The nitrogen atoms of the imidazolidinone ring possess lone pairs of electrons that can coordinate to a metal center. The electronic nature of the imidazolidinone ligand can be modulated by the substituents on the ring.

Advanced Spectroscopic and Conformational Analysis of 2 Imidazolidinone, 1,3,4 Trimethyl and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural and conformational analysis of organic molecules like 2-Imidazolidinone, 1,3,4-trimethyl-. Analysis of ¹H and ¹³C NMR spectra, along with advanced 2D techniques, would provide a comprehensive understanding of its molecular structure and dynamics.

¹H NMR Analysis for Structural Elucidation and Conformational Studies

A ¹H NMR spectrum of 2-Imidazolidinone, 1,3,4-trimethyl- would be expected to show distinct signals for the different proton environments. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, quartet), and coupling constants (J) would be used to confirm the connectivity of the molecule.

N-Methyl Protons: Two singlets would be anticipated for the methyl groups attached to the N-1 and N-3 positions.

C4-Methyl Protons: A doublet would be expected for the methyl group at the C4 position, coupled to the C4-proton.

Ring Protons: The protons on the five-membered ring (at C4 and C5) would present as a more complex set of multiplets. Their precise chemical shifts and coupling constants would be highly sensitive to the ring's conformation and the relative orientation of the substituents.

Conformational studies of substituted imidazolidines often reveal that the five-membered ring is not planar and undergoes rapid conformational exchange processes on the NMR timescale. The orientation of the C4-methyl group (axial vs. equatorial or pseudo-axial vs. pseudo-equatorial) would significantly influence the chemical shifts of adjacent ring protons.

¹³C NMR Analysis for Carbon Framework Characterization

The ¹³C NMR spectrum provides a map of the carbon skeleton. For 2-Imidazolidinone, 1,3,4-trimethyl-, distinct signals would be expected for each unique carbon atom:

Carbonyl Carbon (C2): This would appear as a characteristic downfield signal, typically in the range of 160-180 ppm for cyclic ureas.

Ring Carbons (C4 and C5): These sp³ hybridized carbons would resonate at intermediate chemical shifts.

Methyl Carbons: The three methyl carbons (N-CH₃ and C-CH₃) would appear in the upfield region of the spectrum.

Investigations of Nitrogen Inversion and Substituent Orientation

The nitrogen atoms in an imidazolidinone ring are pyramidal and can undergo a process called nitrogen inversion, where the lone pair and substituents flip their orientation, much like an umbrella turning inside out. This process can be slow or fast on the NMR timescale.

For 2-Imidazolidinone, 1,3,4-trimethyl-, the presence of three methyl groups introduces steric hindrance that could potentially raise the energy barrier for this inversion. If the inversion were slow at room temperature, one might observe separate signals for different conformers. More commonly, this inversion is fast, leading to time-averaged signals in the NMR spectrum. Low-temperature NMR studies would be required to potentially "freeze out" individual conformers and determine the energy barrier for the inversion process. The orientation of the substituents, particularly the trans or cis relationship between the C4-methyl group and the N-methyl groups, is a key conformational feature that would be investigated.

Application of 2D NMR Techniques (e.g., NOESY) for Conformational Assignment

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and determining the spatial arrangement of atoms. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for conformational analysis.

A NOESY experiment detects protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through chemical bonds. For 2-Imidazolidinone, 1,3,4-trimethyl-, a NOESY spectrum would be crucial for:

Confirming Stereochemistry: Cross-peaks between the C4-proton and the C4-methyl protons would be observed.

Determining Substituent Orientation: The presence or absence of NOE cross-peaks between the C4-methyl protons and the N-methyl protons would provide direct evidence for their relative orientation (cis or trans). For example, a strong NOE between one of the N-methyl groups and the C4-methyl group would indicate they are on the same face of the five-membered ring.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For 2-Imidazolidinone, 1,3,4-trimethyl-, the IR spectrum would be expected to show several characteristic absorption bands.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Carbonyl (C=O) | Stretching | ~1700 |

| C-N Bond | Stretching | 1300 - 1000 |

| C-H (sp³) | Stretching | 3000 - 2850 |

The most prominent and diagnostic peak would be the strong absorption from the carbonyl (C=O) group stretch, characteristic of the urea (B33335) moiety within the imidazolidinone ring. The exact position of this band can provide subtle clues about the ring strain and electronic environment. Data for the related 1,3-dimethyl-2-imidazolidinone (B1670677) shows a strong carbonyl absorption.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For 2-Imidazolidinone, 1,3,4-trimethyl- (Molecular Formula: C₆H₁₂N₂O), the molecular weight is 128.17 g/mol . In an electron ionization (EI) mass spectrum, one would expect to see a molecular ion peak (M⁺) at m/z = 128. The fragmentation pattern would be characteristic of the imidazolidinone ring structure, with potential losses of methyl groups, carbon monoxide, or other small fragments, helping to confirm the molecular structure. The mass spectrum for the related 1,3-dimethyl-2-imidazolidinone shows a clear molecular ion peak and characteristic fragmentation.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of a compound's molecular formula by providing a highly accurate mass measurement. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. This level of precision makes it possible to distinguish between compounds that have the same nominal mass but different elemental compositions.

For 2-Imidazolidinone, 1,3,4-trimethyl-, the molecular formula is C₆H₁₂N₂O. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element.

Theoretical Exact Mass Calculation for C₆H₁₂N₂O:

6 x Carbon (¹²C) = 6 x 12.000000 = 72.000000

12 x Hydrogen (¹H) = 12 x 1.007825 = 12.093900

2 x Nitrogen (¹⁴N) = 2 x 14.003074 = 28.006148

1 x Oxygen (¹⁶O) = 1 x 15.994915 = 15.994915

Total (Monoisotopic Mass): 128.094963 Da

When analyzed by HRMS, typically using techniques like electrospray ionization (ESI), the compound would be observed as its protonated molecule, [M+H]⁺. The experimental m/z value obtained from the HRMS instrument would be compared against the theoretical value for C₆H₁₃N₂O⁺ (129.102778 Da). A match within a very low error margin (typically < 5 ppm) provides strong evidence for the assigned molecular formula, ruling out other possible elemental combinations.

Table 1: Theoretical vs. Expected HRMS Data for 2-Imidazolidinone, 1,3,4-trimethyl-

| Species | Molecular Formula | Theoretical m/z |

| [M] | C₆H₁₂N₂O | 128.094963 |

| [M+H]⁺ | C₆H₁₃N₂O⁺ | 129.102778 |

| [M+Na]⁺ | C₆H₁₂N₂ONa⁺ | 151.084757 |

LC-ESI-ITFT-MS² for Fragmentation Pattern Analysis

Liquid chromatography coupled with electrospray ionization and tandem mass spectrometry performed on an ion trap Fourier transform (LC-ESI-ITFT-MS²) instrument offers a powerful method for structural elucidation. After the parent ion (e.g., the protonated molecule [M+H]⁺) is isolated, it is subjected to collision-induced dissociation (CID) to generate fragment ions. The precise masses of these fragments provide a wealth of information about the molecule's connectivity and functional groups.

Predicted Fragmentation Pathways: The primary fragmentation of the [M+H]⁺ ion (m/z 129.1028) would likely involve cleavages within the imidazolidinone ring and the loss of substituents. Key expected fragmentation steps include:

Loss of ethylene (B1197577) (C₂H₄): Cleavage of the C4-C5 bond and another bond in the ring could lead to the loss of an ethylene molecule, a common pathway for such rings.

Loss of methyl isocyanate (CH₃NCO): A rearrangement followed by cleavage could result in the expulsion of a stable neutral molecule like methyl isocyanate.

Cleavage of N-methyl groups: The loss of a methyl radical (•CH₃) or methane (B114726) (CH₄) from the protonated nitrogens is also a plausible fragmentation route.

Analysis of the MS² spectrum of the related compound 1,3-dimethyl-2-imidazolidinone ([M+H]⁺, m/z 115.0866) shows characteristic fragment ions that support these predictions, providing a basis for the interpretation of data for the trimethyl derivative.

Table 2: Predicted Major Fragment Ions in MS² of [C₆H₁₃N₂O]⁺

| Theoretical m/z | Proposed Formula of Fragment | Proposed Neutral Loss |

| 114.0793 | C₅H₁₀N₂O⁺ | •CH₃ |

| 101.0766 | C₅H₉N₂O⁺ | C₂H₄ |

| 72.0453 | C₃H₆NO⁺ | C₃H₇N |

X-Ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. mdpi.com The technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density within the crystal, from which a model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be constructed. chemrxiv.org

For 2-Imidazolidinone, 1,3,4-trimethyl-, a single-crystal X-ray diffraction study would provide invaluable data:

Conformation: It would reveal the exact puckering of the five-membered imidazolidinone ring and the spatial orientation of the three methyl groups (at positions 1, 3, and 4).

Stereochemistry: If a chiral center is present at C4, crystallography would unambiguously determine its absolute configuration (R or S) in the crystal lattice.

Intermolecular Interactions: The analysis would show how individual molecules pack together in the crystal, revealing any hydrogen bonds, van der Waals forces, or other non-covalent interactions that stabilize the crystal structure.

Although specific crystallographic data for 2-Imidazolidinone, 1,3,4-trimethyl- has not been published, studies on similarly substituted imidazolidinone derivatives have been successfully conducted, demonstrating the feasibility of this analysis. nih.govnih.gov Such an analysis would be crucial for understanding its solid-state properties and for providing an empirical basis for theoretical models.

Correlation of Spectroscopic Data with Theoretical Calculations

To gain a deeper understanding of the electronic structure and conformational preferences of 2-Imidazolidinone, 1,3,4-trimethyl-, experimental spectroscopic data can be correlated with theoretical calculations. Density Functional Theory (DFT) is a powerful computational method used for this purpose. mdpi.comresearchgate.net By creating a computational model of the molecule, various properties can be calculated and compared with experimental results.

This correlative approach involves several steps:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation(s). This can predict bond lengths and angles that can be later compared with X-ray crystallography data.

Frequency Calculations: Vibrational frequencies are calculated and can be correlated with experimental infrared (IR) and Raman spectra to help assign specific absorption bands to molecular motions.

NMR Chemical Shift Calculations: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) can be calculated to predict NMR chemical shifts. Comparing these theoretical shifts with the experimental spectrum aids in the definitive assignment of all signals. nih.gov

Electronic Properties: DFT calculations can also determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), providing insight into the molecule's reactivity and electronic transitions. researchgate.net

By combining experimental data from NMR, IR, and mass spectrometry with theoretical calculations, a highly detailed and validated structural and electronic picture of 2-Imidazolidinone, 1,3,4-trimethyl- can be developed. This synergy is critical in cases where one technique alone cannot resolve all structural ambiguities. Studies on related imidazolidinone and imidazolinone derivatives have successfully used DFT to interpret spectroscopic results and rationalize molecular structures. edu.krdugm.ac.id

Computational Chemistry and Theoretical Modeling of the Imidazolidinone System

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and reaction dynamics.

Investigation of Reaction Mechanisms and Transition States

No dedicated studies investigating the reaction mechanisms or identifying the transition state geometries involving 1,3,4-trimethyl-2-imidazolidinone using DFT were found. Such studies would typically explore its role in reactions, mapping out the energy profile and the structure of the highest-energy point along the reaction coordinate.

Prediction of Activation Barriers and Reaction Energetics

Similarly, the literature lacks specific DFT calculations predicting the activation barriers and reaction energetics for reactions where 1,3,4-trimethyl-2-imidazolidinone acts as a reactant, catalyst, or solvent. This data is crucial for understanding reaction kinetics and thermodynamic feasibility.

Solvation Effects in Computational Models

While its properties as a solvent are noted, no computational models detailing the solvation effects of or on 1,3,4-trimethyl-2-imidazolidinone were identified. These studies would typically involve implicit or explicit solvent models to understand its behavior in solution.

Semiempirical Quantum-Chemical Calculations (e.g., AM1, PM3)

Semiempirical methods, which use parameters derived from experimental data, offer a computationally less expensive alternative to ab initio methods for exploring large molecules and systems.

Conformational Energy Landscape Analysis

A conformational analysis of 1,3,4-trimethyl-2-imidazolidinone using methods like AM1 or PM3 has not been published. This type of study would be essential to understand the molecule's flexibility and the relative stability of its different spatial arrangements, which influences its physical and chemical properties.

Heat of Formation, Relative Energies, and Dipole Moments

Specific calculated values for the heat of formation, relative energies of conformers, and dipole moments for 1,3,4-trimethyl-2-imidazolidinone are not available in the reviewed literature. These fundamental properties, often calculated using semiempirical methods, provide key insights into the molecule's stability and polarity.

Validation of Theoretical Methods Against Experimental Data

In the field of organocatalysis, the validation of theoretical computational models against experimental data is a critical step to ensure their reliability. For the imidazolidinone catalyst framework, experimental evidence from both solution-phase and solid-state analysis has been used to confirm the preferred conformations predicted by computational methods. This correlation between experimental results and theoretical calculations provides confidence in using these computational models to understand and develop catalysts.

The accuracy of computational methods has advanced significantly, allowing for the reliable modeling of chemical reactions. Techniques such as density functional theory and high-accuracy ab initio methods have become powerful tools for organic chemists. The validation process involves comparing computed outcomes, such as predicted stereochemistry, with results from actual experiments. Successful predictions for various reactions have demonstrated the value of computational chemistry as a predictive tool for catalyst development.

Predictive Capabilities of Computational Models in Asymmetric Catalysis

Computational models have become an indispensable tool for understanding and predicting the outcomes of asymmetric reactions, moving the field beyond serendipity and laborious trial-and-error experimentation. These models are now frequently considered a primary approach in the design and optimization of new catalysts.

For imidazolidinone-based catalysts, computational design principles are crucial. For example, in reactions with open transition states, models can predict how modifying the catalyst structure, such as introducing a sterically demanding group, can influence the catalyst's conformation and, consequently, the stereochemical outcome of the reaction. This predictive power allows researchers to screen virtual libraries of catalyst candidates and focus experimental efforts on the most promising compounds.

Furthermore, the application of machine learning techniques to computational data is an emerging frontier. By training models on existing reaction data, it's possible to quantitatively predict the stereoselectivity of new reactions with a high degree of accuracy. These approaches can capture complex interactions between the catalyst, substrates, and reaction conditions to forecast the enantiomeric excess of a given transformation.

Derivatization and Structural Modification Strategies of the Imidazolidinone Core

N-Substitution Strategies for Modifying Electronic and Steric Properties

The nitrogen atoms at the N1 and N3 positions of the 2-imidazolidinone ring are primary sites for substitution, offering a direct method to alter the molecule's electronic and steric environment. The nature of the substituents on these nitrogens can significantly influence the reactivity and solubility of the resulting compound. N-alkylated ureas and their cyclic derivatives are noted for their considerable solvent power, wide liquid ranges, and favorable dielectric constants and dipole moments, properties that are directly tied to their substitution patterns. researchgate.net

N-acylation is another common strategy. The reaction of imidazolidinones with acyl chlorides can introduce electron-withdrawing acyl groups, which modify the electron density of the ring system. researchgate.net The choice of substituent, from a simple methyl group to a more complex acyl or benzyl (B1604629) group, allows for precise control over the molecule's properties. For instance, increasing the steric bulk of the N-substituents can create a more hindered environment around the core, which can be exploited to influence the stereochemical outcome of reactions where the imidazolidinone acts as a chiral auxiliary or catalyst.

The following table illustrates how different substituents at the N1 and N3 positions could theoretically modify the properties of an imidazolidinone core.

| Substituent Group | Typical Electronic Effect | Expected Steric Hindrance |

| Hydrogen (-H) | Neutral (Reference) | Low |

| Methyl (-CH₃) | Weakly Electron-Donating | Low |

| tert-Butyl (-C(CH₃)₃) | Electron-Donating | High |

| Benzyl (-CH₂Ph) | Inductive: Electron-Withdrawing | Moderate |

| Acetyl (-COCH₃) | Electron-Withdrawing | Moderate |

| Phenyl (-Ph) | Electron-Withdrawing | Moderate |

Introduction of Chiral Centers for Asymmetric Induction

A key application of imidazolidinone derivatives is in asymmetric synthesis, where they function as powerful chiral auxiliaries and organocatalysts. sigmaaldrich.comnih.gov Asymmetric synthesis is critical in the pharmaceutical industry, as often only one enantiomer of a drug provides the desired therapeutic effect. nih.gov The introduction of stereogenic centers into the imidazolidinone scaffold allows for the control of stereochemical outcomes in a variety of chemical transformations. wikipedia.org

Chiral imidazolidinones can be synthesized from readily available materials from the "chiral pool," such as amino acids or tartaric acid. researchgate.netnih.gov For example, C₂-symmetric 1,3-diacylimidazolidin-2-ones derived from natural tartaric acid have been used in highly diastereoselective aldol (B89426) and alkylation reactions. researchgate.net The predictable stereochemical control arises from the rigid structure of the auxiliary-substrate adduct, where one face of the reactive intermediate is effectively blocked by a substituent on the chiral auxiliary, directing the approach of the incoming reagent to the opposite face. wikipedia.orgwilliams.edu

The MacMillan catalysts, a well-known class of imidazolidinone-based organocatalysts, operate by forming a chiral iminium ion with α,β-unsaturated aldehydes. researchgate.netprinceton.edu This activation lowers the LUMO of the dienophile, facilitating reactions like Diels-Alder cycloadditions with high enantioselectivity. walisongo.ac.idresearchgate.net The stereochemical outcome is dictated by the chirality embedded in the catalyst backbone, which is often derived from natural amino acids like phenylalanine. researchgate.net

The table below summarizes representative chiral imidazolidinone systems and their applications in asymmetric synthesis.

| Chiral Imidazolidinone System | Chiral Source | Typical Application | Mechanism of Action |

| (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | L-Phenylalanine | Asymmetric Diels-Alder Reaction | Iminium Ion Catalysis researchgate.netwalisongo.ac.id |

| Tartaric Acid-Derived 1,3-Diacylimidazolidin-2-ones | D- or L-Tartaric Acid | Asymmetric Aldol Reactions | Chiral Auxiliary (Boron Enolates) researchgate.net |

| Asparagine-Based Imidazolidin-2-one Auxiliaries | L-Asparagine | Asymmetric Diels-Alder Reaction | Chiral Auxiliary researchgate.net |

| (4S)-1-Methyl-3-(2-bromopropionyl)-2-oxoimidazolidine-4-carboxylate | (S)-2-Oxoimidazolidine-4-carboxylate | Dynamic Kinetic Resolution | Chiral Auxiliary researchgate.net |

Synthesis of Polycyclic Imidazolidinones

The imidazolidinone core can be incorporated into more complex, rigid polycyclic frameworks through annulation reactions. These fused-ring systems are of interest as they are substructures in various natural products and biologically active compounds. nih.govacs.org A prominent strategy for their synthesis is the redox-neutral annulation of α-ketoamides with cyclic secondary amines. nih.govnih.gov

This method involves the reaction of amines like pyrrolidine (B122466), piperidine, or 1,2,3,4-tetrahydroisoquinoline (B50084) with various α-ketoamides. acs.org The transformation is efficiently promoted by catalytic amounts of an acid, such as benzoic acid, and results in the formation of a new five-membered imidazolidinone ring fused to the starting amine ring. nih.gov This process is notable for forming a C–N bond at the amine's α-C–H position, creating polycyclic imidazolidinone derivatives in good yields. nih.gov

The scope of this reaction is broad, accommodating various cyclic amines and substituted α-ketoamides, leading to a diverse range of polycyclic structures.

| Cyclic Amine | α-Ketoamide | Resulting Polycyclic Imidazolidinone Product | Yield (%) | Reference |

| 1,2,3,4-Tetrahydroisoquinoline | N,1-diphenyl-2-oxo-2-phenylethanamide | Hexahydropyrrolo[1,2-a]imidazo[1,5-d]pyrazin-5(1H)-one derivative | 95 | nih.govacs.org |

| Pyrrolidine | N,1-diphenyl-2-oxo-2-phenylethanamide | Tetrahydropyrrolo[1,2-a]imidazol-5(1H)-one derivative | 81 | nih.govacs.org |

| Piperidine | N,1-diphenyl-2-oxo-2-phenylethanamide | Octahydropyrido[1,2-a]imidazol-5(1H)-one derivative | 75 | nih.govacs.org |

| Morpholine | N,1-diphenyl-2-oxo-2-phenylethanamide | Hexahydropyrrolo[1,2-a]imidazo[1,5-d]oxazin-5(1H)-one derivative | 72 | nih.govacs.org |

Modification for Catalytic Immobilization and Recycling

In line with the principles of green chemistry, modifying catalysts for easy separation and recycling is a significant goal in modern synthesis. researchgate.net Imidazolidinone-based organocatalysts can be adapted for immobilization on solid supports, which facilitates their recovery from the reaction mixture post-reaction. This approach simplifies product purification and allows for the reuse of the often expensive chiral catalyst. researchgate.net

One common strategy is to attach the imidazolidinone catalyst to a polymer backbone, such as non-cross-linked polystyrene. researchgate.net A suitable functional group is introduced onto the imidazolidinone scaffold, which can then be covalently linked to the support material. For example, a polystyrene-supported chiral hydantoin (B18101) (a related structure) has been shown to be an effective and recyclable chiral auxiliary for asymmetric aldol reactions, affording high yields and excellent diastereoselectivity. researchgate.net The immobilization retains the catalytic activity while rendering the catalyst heterogeneous, allowing for simple filtration to separate it from the soluble reactants and products. This focus on immobilized catalytic systems is a continuously expanding field. researchgate.net

| Catalyst Core | Support Material | Linker Type | Intended Application | Key Advantage |

| Chiral Hydantoin | Polystyrene | Covalent Bond | Asymmetric Aldol Reactions | Facile separation and catalyst recycling researchgate.net |

| Chiral Imidazolidinone | Silica (B1680970) Gel | Covalent Bond | Asymmetric Cycloadditions | Enhanced stability and reusability |

| Chiral Imidazolidinone | Magnetic Nanoparticles | Covalent Bond | Asymmetric Michael Additions | Magnetic separation for easy recovery |

Future Research Directions and Outlook in 2 Imidazolidinone Chemistry

Development of More Efficient and Sustainable Synthetic Routes for N-Methylated Derivatives

The synthesis of N-methylated 2-imidazolidinones, while established, presents opportunities for significant improvement in efficiency, safety, and environmental impact. Traditional methods often rely on harsh conditions or toxic reagents. acs.org Future research will likely pivot towards more sustainable and atom-economical approaches.

Key areas of development include:

Catalyst Innovation: Research into novel catalysts is crucial. While acid catalysts like trifluoroacetic acid (TFA) have been used, efforts to decrease catalyst loading and improve regioselectivity are ongoing. nih.gov The development of recyclable, heterogeneous nanocatalysts, such as the ZnMnO3@Ni(OH)2 system used for related structures, offers a promising pathway for creating more sustainable processes. rsc.org

Energy-Efficient Methodologies: Microwave-assisted synthesis has been shown to accelerate reaction rates and improve yields for imidazolidinone derivatives. researchgate.net Further exploration of microwave irradiation, particularly for the cyclization steps in the synthesis of N-methylated variants, could lead to faster and more energy-efficient production.

Organocatalytic Synthesis: The use of strong, non-ionic phosphazene bases like BEMP has enabled the organocatalyzed synthesis of imidazolidin-2-ones under ambient conditions with remarkably short reaction times. acs.org Applying and optimizing such organocatalytic systems for N-methylated precursors could eliminate the need for metal catalysts or harsh acids.

Alternative Reaction Media: Moving away from conventional organic solvents is a key goal. Protocols using water ("on-water" synthesis) have been successfully developed for related heterocyclic compounds, demonstrating the potential for greener reaction environments. rsc.org

Table 1: Comparison of Synthetic Strategies for Imidazolidinone Derivatives

| Method | Catalyst/Reagent | Key Advantages | Potential for N-Methylated Derivatives | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Cyclization | Trifluoroacetic Acid (TFA) | Established method, good for initial studies. | Requires optimization to reduce catalyst loading and improve selectivity. | nih.gov |

| Base-Catalyzed Hydroamidation | BEMP (Phosphazene Base) | Metal-free, ambient temperature, very fast reactions. | High potential for a mild and efficient route. | acs.org |

| Microwave-Assisted Cycloaddition | Indium (III) Chloride | Rapid, efficient, higher yields than conventional heating. | Promising for accelerating the synthesis and reducing energy use. | researchgate.net |

| Nanocatalysis in Water | ZnMnO3@Ni(OH)2 | Sustainable ("on-water"), recyclable catalyst, mild conditions. | Excellent potential for a green, scalable manufacturing process. | rsc.org |

Exploration of Novel Catalytic Transformations Utilizing Imidazolidinone Organocatalysts

Imidazolidinones are a cornerstone of organocatalysis, famously commercialized as MacMillan catalysts. sigmaaldrich.com These catalysts, which often feature N-methyl groups, operate via the formation of chiral iminium ions, enabling a wide range of enantioselective transformations. sigmaaldrich.comacs.org While derivatives like (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone have been used in pioneering Diels-Alder reactions, the full catalytic potential of the broader class of N-methylated imidazolidinones, including the 1,3,4-trimethyl- scaffold, remains largely untapped. sigmaaldrich.comsigmaaldrich.com

Future research is expected to explore:

New Reaction Scaffolds: Expanding the scope of reactions beyond the well-established Diels-Alder, Friedel-Crafts, and cycloaddition reactions. sigmaaldrich.com There is an opportunity to design N-methylated imidazolidinone catalysts for novel transformations, such as C-H functionalization, redox-neutral annulations, and photochemical reactions. acs.org

Catalyst Structure Optimization: Systematically modifying the substitution pattern on the imidazolidinone ring to fine-tune steric and electronic properties. For instance, the reactivity of imidazolidinone catalysts has been shown to be highly dependent on the substituents, as seen in the development of second-generation catalysts for indole (B1671886) alkylations. acs.org Investigating how the specific placement of methyl groups in 1,3,4-trimethyl-2-imidazolidinone influences its potential as a catalyst precursor is a key research question.

Application in Complex Synthesis: Utilizing these organocatalysts in the total synthesis of complex natural products and pharmaceuticals. The ability to generate multiple stereocenters in a single step makes them highly valuable tools for constructing intricate molecular architectures. sigmaaldrich.com

Advanced Computational Modeling for Mechanism Prediction and Catalyst Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. mdpi.com For imidazolidinone systems, DFT studies have already provided critical insights into reaction mechanisms, transition states, and the origins of stereoselectivity. researchgate.netacs.org

Future computational work will likely focus on:

Mechanism Elucidation: Applying DFT to map the detailed reaction pathways for the synthesis of N-methylated imidazolidinones. For the related 1,3-dimethyl-2-imidazolidinone (B1670677), calculations revealed that water can act as a catalyst by forming a proton exchange bridge, significantly lowering the activation barriers for cyclization. researchgate.net Similar studies on the 1,3,4-trimethyl derivative could guide the optimization of its synthesis.

Rational Catalyst Design: Using computational models to design new imidazolidinone-based organocatalysts in silico before attempting their synthesis. By modeling the transition states of catalyst-substrate complexes, researchers can predict which catalyst structures will afford the highest enantioselectivity for a given transformation. mdpi.comacs.org This approach accelerates the discovery of highly effective catalysts.

Predicting Reactivity and Stability: Employing DFT to calculate the geometric and electronic properties of novel N-methylated imidazolidinone catalysts. researchgate.net This allows for the prediction of their stability and reactivity, helping to identify the most promising candidates for experimental validation.

Table 2: Applications of DFT in Imidazolidinone Chemistry

| Application Area | Computational Method | Key Insights Provided | Reference |

|---|---|---|---|

| Reaction Mechanism | DFT (B3LYP) | Calculation of activation barriers, identification of intermediates and transition states, role of solvent as a catalyst. | researchgate.net |

| Stereoselectivity | DFT (M06-2X//B3LYP) | Explanation for the facial selectivity in catalyzed cycloaddition reactions, modeling of catalyst-substrate interactions. | acs.org |

| Catalyst Properties | DFT (B3LYP/6-31G) | Determination of stable isomers (E vs. Z), calculation of electronic and geometric properties of new derivatives. | researchgate.net |

| Catalyst Screening | Machine Learning Algorithms | Quantitative structure-activity relationship (QSAR) models to correlate catalyst structure with catalytic activity. | nih.gov |

Integration of Imidazolidinone Chemistry with Green Chemistry Principles

The integration of green chemistry principles is a cross-cutting theme that influences all aspects of future research in imidazolidinone chemistry. The goal is to develop processes that are not only efficient but also safe, sustainable, and environmentally benign. unife.itunibo.it

Key aspects for integration include:

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product. Catalytic approaches, such as intramolecular hydroamination, are inherently more atom-economical than stoichiometric reactions. mdpi.com

Use of Renewable Feedstocks and Benign Solvents: Exploring biosynthetic routes or starting materials derived from renewable resources. A major focus will continue to be the replacement of hazardous solvents like DMF with greener alternatives such as water, ethanol, or even specialized green solvents like 1,3-dimethyl-2-imidazolidinone (DMI) itself. rsc.orgunife.it

Process Intensification: Developing continuous flow processes for the synthesis of imidazolidinones. Continuous manufacturing can offer better control over reaction parameters, improved safety, and reduced waste compared to traditional batch processing.

Catalyst Recyclability: A central tenet of green chemistry is the use of recoverable and reusable catalysts. Future work on both synthetic catalysts and organocatalysts will emphasize the development of systems that can be easily separated from the reaction mixture and reused for multiple cycles with minimal loss of activity. rsc.org

By pursuing these research directions, the scientific community can further establish N-methylated imidazolidinones as a valuable class of compounds with broad applications, underpinned by efficient, predictable, and sustainable chemical practices.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,3,4-trimethyl-2-imidazolidinone with high purity?

- Methodology :

- Multi-step alkylation : Use controlled alkylation of 2-imidazolidinone with methylating agents (e.g., methyl iodide) under inert conditions to selectively substitute positions 1, 3, and 4. Reaction progress can be monitored via thin-layer chromatography (TLC) .

- Purification : Employ fractional distillation or recrystallization from non-polar solvents (e.g., hexane) to isolate the product. Validate purity using HPLC with UV detection (λ = 210–230 nm) .

Q. How can researchers characterize the thermal stability and phase transition properties of 1,3,4-trimethyl-2-imidazolidinone?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen atmosphere (heating rate: 10°C/min).

- Differential Scanning Calorimetry (DSC) : Determine melting points and enthalpy changes. Compare results with NIST-reported data for analogous compounds (e.g., 1,3-dimethyl-2-imidazolidinone: Tboil = 220–225°C, ΔvapH = 45–50 kJ/mol) .

Q. What safety protocols are essential when handling 1,3,4-trimethyl-2-imidazolidinone in laboratory settings?

- Guidelines :

- Storage : Keep in airtight containers under nitrogen to prevent oxidation. Avoid exposure to moisture and high temperatures .

- Handling : Use fume hoods and personal protective equipment (PPE) including nitrile gloves and safety goggles. Refer to SDS data for spill management and first-aid measures .

Advanced Research Questions

Q. How can computational modeling be applied to predict the interaction of 1,3,4-trimethyl-2-imidazolidinone derivatives with biological targets?

- Methodology :

- Molecular Docking : Use programs like AutoDock Vina to simulate binding affinities of derivatives to viral capsid proteins (e.g., HEV71). Validate predictions with in situ crystallography to confirm binding poses .

- QSAR Modeling : Corporate substituent effects (e.g., methyl groups) into quantitative structure-activity relationship models to optimize antiviral potency .

Q. What analytical techniques are optimal for resolving contradictions in sorption-desorption data of 1,3,4-trimethyl-2-imidazolidinone in different soil matrices?

- Methodology :

- Batch Equilibration Studies : Measure Freundlich isotherms (log Kf and 1/n) under controlled pH and ionic strength. Use LC-MS/MS to quantify compound concentrations in soil supernatants .

- Soil-Specific Adjustments : Account for organic carbon content (OC%) and clay mineralogy to explain variability. Cross-reference with imidacloprid metabolite data (e.g., imidazolidinone-urea) for mechanistic insights .

Q. What strategies can be employed to elucidate the structure-activity relationships of 1,3,4-trimethyl-2-imidazolidinone derivatives in antiviral applications?

- Methodology :

- X-ray Crystallography : Resolve inhibitor-bound viral capsid structures to identify critical hydrogen bonds or hydrophobic interactions (e.g., pyridyl group positioning in 3-(4-pyridyl)-2-imidazolidinone derivatives) .

- Synthetic Modifications : Introduce substituents at the 4-position (e.g., halogenation) to enhance steric effects. Evaluate antiviral IC50 values via plaque reduction assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.